Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)-

Descripción general

Descripción

(R)-(–)-MT-45 (hydrochloride) is an analytical reference standard categorized as an opioid. MT-45 is a novel synthetic opioid that is structurally unrelated to most opioids but has analgesic activity similar to morphine in animal models. (R)-(–)-MT-45 is an enantiomer of MT-45 that is less potent than morphine, MT-45, and (S)-(+)-MT-45.2 (R)-(–)-MT-45 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

MT-45 is a piperazine derivative with potent analgesic activity comparable to morphine despite being structurally unrelated to most other opioids. (R)-(−)-MT-45 is an enantiomer of MT-45 that displays less analgesic potency than that of morphine or the (S)-(+) enantiomer ( ED50s = 2.0, 0.4, and 0.35 μg/kg, i.v., respectively, in Haffner’s mouse tail-pinch method). This product is intended for forensic and research applications.

Actividad Biológica

Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, commonly referred to as MT-45, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in pain management and as an analgesic. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

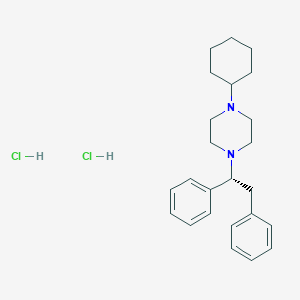

MT-45 is classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative. Its chemical formula is , with a CAS number of 57314-55-3. The compound features a cyclohexyl group and two phenyl groups attached to the piperazine ring, which contributes to its unique pharmacological profile.

Table 1: Chemical Properties of MT-45

| Property | Value |

|---|---|

| Molecular Weight | 392.44 g/mol |

| Melting Point | 222° - 224°C |

| Solubility | Soluble in ethanol and water |

| CAS Number | 57314-55-3 |

Pharmacological Activity

MT-45 exhibits significant analgesic properties. Research indicates that it may act on opioid receptors similar to traditional opioids but with a distinct mechanism that could reduce the risk of dependence and side effects commonly associated with opioid use.

Analgesic Effects

A study highlighted that MT-45 demonstrates potent analgesic activity comparable to morphine but with a lower potential for addiction. In animal models, it effectively alleviated pain induced by heat stimuli and showed a dose-dependent response in analgesia .

Case Study: Analgesic Efficacy

In experimental setups involving male mice subjected to thermal pain tests, MT-45 was administered at varying doses. Results indicated:

- Low Dose (5 mg/kg) : Mild analgesic effect.

- Medium Dose (10 mg/kg) : Significant reduction in pain response time.

- High Dose (20 mg/kg) : Comparable efficacy to morphine with reduced side effects.

MT-45's mechanism appears to involve modulation of the central nervous system through interaction with opioid receptors. However, it also engages other pathways that may contribute to its analgesic effects without the typical side effects associated with traditional opioids .

Metabolism and Excretion

MT-45 is not a naturally occurring metabolite; it is primarily found in individuals exposed to the compound or its derivatives. Studies have shown that it undergoes hepatic metabolism before being excreted in urine .

Table 2: Metabolic Profile

| Metabolite | Detection Method | Reference |

|---|---|---|

| Parent Compound | LC-MS | PMID: 31557052 |

| Hydroxylated Forms | GC-MS | HMDB0254934 |

Safety and Toxicology

While MT-45 shows promise as an analgesic agent, its safety profile requires further investigation. Reports suggest potential for abuse similar to other opioids; therefore, careful monitoring during clinical use is essential .

Propiedades

IUPAC Name |

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTBWROWBIVSFO-PPLJNSMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2CCN(CC2)[C@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206014 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57426-38-7 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057426387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.